N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide
Overview
Description
N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxy group, a phenyl group, and an iodine atom attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide typically involves the condensation of 4-iodobenzoic acid with 1-hydroxy-3-phenylpropan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group, forming the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine by reducing the amide group.
Substitution: The iodine atom in the benzamide structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom under appropriate conditions.
Major Products Formed:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition. It may also serve as a ligand in receptor binding studies.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for the design of inhibitors targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. It may also find applications in the production of specialty chemicals and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxy group and the phenyl group can interact with the enzyme’s active site through hydrogen bonding and hydrophobic interactions, respectively. The iodine atom may also play a role in enhancing the binding affinity through halogen bonding.
Comparison with Similar Compounds
- N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide
- N-(1-hydroxy-3-phenylpropan-2-yl)-4-chlorobenzamide
- N-(1-hydroxy-3-phenylpropan-2-yl)-4-bromobenzamide
Comparison:
- N-(1-hydroxy-3-phenylpropan-2-yl)-3-nitrobenzamide: This compound has a nitro group instead of an iodine atom. The nitro group can participate in different types of chemical reactions, such as reduction to an amine or nitration.
- N-(1-hydroxy-3-phenylpropan-2-yl)-4-chlorobenzamide: The chlorine atom in this compound can undergo nucleophilic substitution reactions similar to the iodine atom, but with different reactivity.
- N-(1-hydroxy-3-phenylpropan-2-yl)-4-bromobenzamide: The bromine atom can also be substituted with other functional groups, and its reactivity is intermediate between chlorine and iodine.
The uniqueness of N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide lies in the presence of the iodine atom, which can participate in halogen bonding and enhance the compound’s binding affinity in biological systems.
Properties
IUPAC Name |
N-(1-hydroxy-3-phenylpropan-2-yl)-4-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIUQNMQPPNTAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224923 | |
Record name | N-[1-(Hydroxymethyl)-2-phenylethyl]-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478040-52-7 | |
Record name | N-[1-(Hydroxymethyl)-2-phenylethyl]-4-iodobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478040-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-(Hydroxymethyl)-2-phenylethyl]-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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